molecular formula C21H20N2O4 B4131594 [3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone

[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone

Cat. No.: B4131594
M. Wt: 364.4 g/mol
InChI Key: KQRSUBKDHSNGRY-IPYPFGDCSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-[(1R*,2S*,4R*)-bicyclo[221]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a complex organic compound characterized by its unique structural features This compound contains a benzodioxole ring, a bicycloheptene moiety, and a tetrahydroisoxazolo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone typically involves multiple steps, including the formation of the benzodioxole ring, the bicycloheptene moiety, and the tetrahydroisoxazolo[4,5-c]pyridine core. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents. For instance, the formation of the benzodioxole ring may involve a cyclization reaction under acidic conditions, while the bicycloheptene moiety could be synthesized through a Diels-Alder reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit an enzyme involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine: Lacks the bicycloheptene moiety.

  • 5-[(1R,2S,4R*)-Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine**: Lacks the benzodioxole ring.

Uniqueness

The unique combination of the benzodioxole ring, bicycloheptene moiety, and tetrahydroisoxazolo[4,5-c]pyridine core in [3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[22

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-21(15-8-12-1-2-13(15)7-12)23-6-5-17-16(10-23)20(22-27-17)14-3-4-18-19(9-14)26-11-25-18/h1-4,9,12-13,15H,5-8,10-11H2/t12-,13+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRSUBKDHSNGRY-IPYPFGDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2C3=CC4=C(C=C3)OCO4)C(=O)C5CC6CC5C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1ON=C2C3=CC4=C(C=C3)OCO4)C(=O)[C@H]5C[C@H]6C[C@@H]5C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone
Reactant of Route 2
Reactant of Route 2
[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone
Reactant of Route 3
[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone
Reactant of Route 4
Reactant of Route 4
[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone
Reactant of Route 5
Reactant of Route 5
[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone
Reactant of Route 6
Reactant of Route 6
[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanone

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